4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique tricyclic structure, which includes multiple bromine atoms and sulfur atoms integrated into its framework. This compound is characterized by its molecular formula and a molecular weight of approximately 413.2 g/mol. It is classified under the category of organic compounds with potential applications in materials science and medicinal chemistry due to its intriguing electronic properties and reactivity patterns.
The synthesis of 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves several multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require:
In industrial settings, the production may be optimized for yield and purity using continuous flow reactors and automated systems, alongside advanced purification techniques such as chromatography and crystallization.
The molecular structure of 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can be represented with the following structural data:
Property | Data |
---|---|
Molecular Formula | C14H7Br2NS2 |
Molecular Weight | 413.2 g/mol |
IUPAC Name | 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI Key | NSAFKMYTFSPVLI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
The unique arrangement of bromine, sulfur, nitrogen, and phenyl groups within the tricyclic framework imparts distinct electronic properties that differentiate it from similar compounds.
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions:
These reactions are facilitated by the compound's unique structure and reactivity patterns.
The mechanism of action for 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to:
Such interactions may alter the structure and function of target molecules within biological systems or materials applications.
The physical properties of 4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene include:
Property | Value |
---|---|
Appearance | Solid (specific appearance may vary) |
Melting Point | Not specified in available data |
Some relevant chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science.
4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has potential applications in:
Research into this compound continues to explore its utility in various scientific fields due to its distinctive properties and reactivity patterns.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5